Ethyl 2-cyano-2-ethoxyacetate
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Overview
Description
Ethyl 2-cyano-2-ethoxyacetate is an organic compound with the molecular formula C7H11NO3. It is a versatile chemical used in various synthetic applications due to its unique structure, which includes both cyano and ethoxy groups. This compound is often utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-ethoxyacetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-ethoxyacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Condensation Reactions: It can undergo Knoevenagel condensation with aldehydes to form substituted alkenes.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Condensation Reactions: Reagents like piperidine and phosphorus pentoxide are often used.
Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various cyano-substituted compounds.
Condensation Reactions: Substituted alkenes.
Hydrolysis: Cyanoacetic acid derivatives.
Scientific Research Applications
Ethyl 2-cyano-2-ethoxyacetate is widely used in scientific research due to its reactivity and versatility. Some applications include:
Chemistry: Used as a building block in organic synthesis to produce active pharmaceutical ingredients.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-ethoxyacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These properties make it a valuable intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the ethoxy group.
Methyl cyanoacetate: Similar but with a methyl group instead of an ethyl group.
Ethyl (hydroxyimino)cyanoacetate: Contains an additional hydroxyimino group.
Uniqueness
Ethyl 2-cyano-2-ethoxyacetate is unique due to the presence of both cyano and ethoxy groups, which provide distinct reactivity patterns compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications in various fields.
Biological Activity
Ethyl 2-cyano-2-ethoxyacetate (CAS No. 52133-67-2) is a compound of significant interest in the field of organic chemistry and medicinal applications. This article delves into its biological activity, synthesis, and potential applications based on available research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₅H₇NO₂
- Molecular Weight : 113.12 g/mol
- Log P (octanol-water partition coefficient) : Varies between 1.36 to 2.57, indicating moderate lipophilicity, which is crucial for biological activity and permeation through biological membranes .
This compound exhibits its biological effects primarily through its reactivity as an acylating agent. The presence of the cyano group enhances its electrophilic character, making it suitable for various nucleophilic reactions. This property has been exploited in several enzymatic processes, particularly in the context of lipase-catalyzed reactions, where it acts as an acyl donor .
Enzymatic Applications
Research indicates that compounds similar to this compound can serve as effective acylating agents in biocatalysis. For instance, isopropyl esters have shown improved selectivity over ethyl esters in enzymatic reactions due to reduced nonselective acylation, suggesting that ethyl esters like this compound may also benefit from similar enhancements in specific enzymatic contexts .
Synthesis Pathways
The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with appropriate alkylating agents under controlled conditions. A common method includes:
- Refluxing ethyl cyanoacetate with an alkyl halide in the presence of a base such as potassium carbonate.
- Extraction and purification of the product using standard organic chemistry techniques.
The yield and purity can vary significantly based on reaction conditions such as temperature and solvent choice.
Case Study 1: Lipase-Catalyzed Reactions
A study highlighted the use of ethyl cyanoacetate derivatives in lipase-catalyzed reactions, demonstrating their potential as substrates for enzymatic acylation processes. The incorporation of electron-withdrawing groups like cyano significantly enhanced the reactivity of these compounds, leading to higher yields in the formation of desired products .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₅H₇NO₂ |
Molecular Weight | 113.12 g/mol |
Log P (iLOGP) | 2.57 |
BBB Permeant | Yes |
CYP Inhibition (CYP1A2, CYP3A4) | No |
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
ethyl 2-cyano-2-ethoxyacetate |
InChI |
InChI=1S/C7H11NO3/c1-3-10-6(5-8)7(9)11-4-2/h6H,3-4H2,1-2H3 |
InChI Key |
BXDZDWBPNBOBFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#N)C(=O)OCC |
Origin of Product |
United States |
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